

# (R)-N-Boc-2-phenylpyrrolidine CAS number 174311-02-5

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## Compound of Interest

Compound Name: (R)-N-Boc-2-phenylpyrrolidine

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An In-Depth Technical Guide to **(R)-N-Boc-2-phenylpyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

### Foreword: Unveiling the Potential of a Chiral Workhorse

In the landscape of modern organic synthesis and medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone, embedded in the architecture of numerous natural products and pharmaceuticals.[1][2][3] Among the vast array of pyrrolidine derivatives, **(R)-N-Boc-2-phenylpyrrolidine** has emerged as a particularly valuable chiral building block. Its unique stereochemistry and the versatility afforded by the tert-butyloxycarbonyl (Boc) protecting group make it an indispensable tool for the construction of complex, enantiomerically pure molecules.[4][5] This guide provides an in-depth exploration of **(R)-N-Boc-2-phenylpyrrolidine**, from its fundamental properties to its sophisticated applications in asymmetric synthesis and drug discovery, offering both foundational knowledge and field-proven insights for the discerning researcher.

## Section 1: Core Molecular Profile

**(R)-N-Boc-2-phenylpyrrolidine**, identified by the CAS number 174311-02-5, is a chiral heterocyclic compound that has garnered significant attention in the scientific community.[6][7]

[\[8\]](#)[\[9\]](#)

## Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **(R)-N-Boc-2-phenylpyrrolidine** is paramount for its effective use in research and development. The following table summarizes its key attributes.

Property	Value	Source(s)
CAS Number	174311-02-5	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>2</sub>	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[10]</a>
Molecular Weight	247.33 g/mol	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[10]</a>
IUPAC Name	tert-butyl (2R)-2-phenylpyrrolidine-1-carboxylate	<a href="#">[10]</a>
Synonyms	(R)-2-Phenyl-1-pyrrolidinecarboxylic acid tert-butyl ester	<a href="#">[6]</a> <a href="#">[10]</a>
Melting Point	61-66 °C	<a href="#">[7]</a>
Appearance	White to off-white crystalline powder	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	

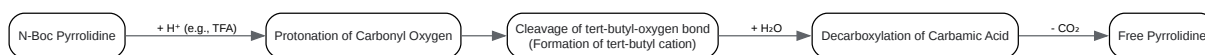
## The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely a passive component of the molecule; it is a strategic element that dictates its reactivity and application.[\[11\]](#) Its primary function is to mask the nucleophilicity and basicity of the pyrrolidine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic transformations.[\[11\]](#)[\[12\]](#)

The choice of the Boc group is deliberate due to its unique combination of stability under a wide range of reaction conditions (including basic, reductive, and oxidative environments) and its facile, selective removal under acidic conditions.[11][13] This orthogonality is a cornerstone of modern multi-step synthesis.[13]

## Mechanism of Boc Protection and Deprotection:

The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base.[11][12] The deprotection is most commonly accomplished using strong acids like trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[14]



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Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

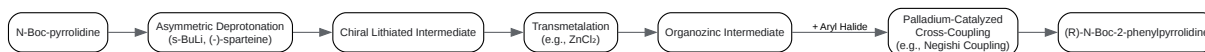
## Section 2: Synthesis of (R)-N-Boc-2-phenylpyrrolidine

The enantioselective synthesis of **(R)-N-Boc-2-phenylpyrrolidine** is a critical aspect of its utility. Several strategies have been developed, with a significant focus on asymmetric deprotonation and subsequent functionalization.

### Asymmetric Deprotonation-Alkylation/Arylation

A powerful and widely adopted method for the synthesis of enantioenriched 2-substituted pyrrolidines involves the asymmetric lithiation of N-Boc-pyrrolidine.[15] This strategy, pioneered by Beak and further developed by others, utilizes a chiral ligand, most notably (-)-sparteine, to direct the deprotonation in an enantioselective manner.[15][16]

The resulting configurationally stable lithiated intermediate can then be trapped with various electrophiles to afford the desired 2-substituted pyrrolidine with high enantiomeric excess.[15]



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Caption: Asymmetric Synthesis via Deprotonation and Cross-Coupling.

## Palladium-Catalyzed $\alpha$ -Arylation

A significant advancement in this field is the development of a one-pot, enantioselective, palladium-catalyzed  $\alpha$ -arylation of N-Boc-pyrrolidine.[16][17] This protocol typically involves:

- Enantioselective deprotonation of N-Boc-pyrrolidine with s-BuLi and (-)-sparteine.
- Transmetalation with a zinc salt (e.g., ZnCl<sub>2</sub>) to generate a more stable organozinc intermediate.
- Negishi cross-coupling with an aryl bromide in the presence of a palladium catalyst and a suitable ligand.[16]

This method has proven to be robust, affording a wide range of 2-aryl-N-Boc-pyrrolidines in high yields and excellent enantioselectivities.[16]

## Experimental Protocol: Enantioselective Palladium-Catalyzed $\alpha$ -Arylation

The following is a representative, field-proven protocol. Note: This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

- Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether.
- Addition of Chiral Ligand: Add (-)-sparteine (1.1 equiv) to the solution.
- Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

- Deprotonation: Slowly add sec-butyllithium (1.1 equiv, solution in cyclohexane) to the cooled mixture. Stir for 3 hours at -78 °C.
- Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (1.2 equiv) in anhydrous THF. Add this solution to the reaction mixture at -78 °C and allow the mixture to warm to room temperature over 1 hour.
- Palladium Catalyst and Ligand Addition: To the resulting organozinc solution, add the palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 0.05 equiv) and the ligand (e.g., tBu<sub>3</sub>P-HBF<sub>4</sub>, 0.1 equiv).
- Aryl Halide Addition: Add the aryl bromide (e.g., bromobenzene, 1.0 equiv).
- Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford **(R)-N-Boc-2-phenylpyrrolidine**.

## Section 3: Applications in Asymmetric Catalysis and Drug Discovery

The utility of **(R)-N-Boc-2-phenylpyrrolidine** extends beyond its role as a simple building block. It is a precursor to a variety of chiral ligands and catalysts and is a key intermediate in the synthesis of biologically active molecules.

### Chiral Ligand and Auxiliary

Upon deprotection of the Boc group, the resulting (R)-2-phenylpyrrolidine can serve as a valuable chiral ligand or auxiliary in a multitude of asymmetric transformations. The phenyl group provides steric bulk that can effectively influence the stereochemical outcome of a reaction.

## Synthesis of Bioactive Molecules

The pyrrolidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and natural products.[2][3] **(R)-N-Boc-2-phenylpyrrolidine**, and its derivatives, serve as critical intermediates in the synthesis of these complex molecules, particularly in the development of drugs targeting neurological disorders.[5] The defined stereochemistry at the 2-position is often crucial for the desired biological activity.[4]

## Case Study: Precursor to Phenanthroindolizidine Alkaloids

The asymmetric deprotonation of N-Boc-pyrrolidine has been successfully applied to the total synthesis of phenanthroindolizidine alkaloids.[18] This approach allows for the efficient construction of the chiral C-13a center and the connection of the pyrrolidine and phenanthrene moieties in a single step with high diastereoselectivity.[18]

## Section 4: Safety and Handling

**(R)-N-Boc-2-phenylpyrrolidine** is classified as a dangerous good for transport and requires careful handling.[6] It is toxic if swallowed.[10]

### GHS Hazard Information

- Pictogram: Danger
- Hazard Statement: H301: Toxic if swallowed.[10]
- Precautionary Statements: P264, P270, P301+P316, P321, P330, P405, P501.[10]

### Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19][20]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[19][21]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19][21] Keep away from heat, sparks, and open flames.[19]

- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[19]

## Conclusion: A Versatile and Indispensable Chiral Building Block

**(R)-N-Boc-2-phenylpyrrolidine** has firmly established itself as a cornerstone in the field of asymmetric synthesis. Its well-defined stereochemistry, coupled with the strategic utility of the Boc protecting group, provides a reliable and versatile platform for the construction of complex chiral molecules. From its role as a precursor to sophisticated catalysts to its application in the total synthesis of natural products and the development of novel pharmaceuticals, the importance of this compound cannot be overstated. As the demand for enantiomerically pure compounds continues to grow, the significance of **(R)-N-Boc-2-phenylpyrrolidine** in both academic research and industrial drug development is poised to expand even further.

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